molecular formula C15H17ClO3 B14287465 Chloroambrosin CAS No. 126026-59-3

Chloroambrosin

Cat. No.: B14287465
CAS No.: 126026-59-3
M. Wt: 280.74 g/mol
InChI Key: IWODEDMZZHXMJY-UHEPVNHGSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chloroambrosin typically involves the extraction of the compound from the plant Ambrosia maritima. The process includes several steps such as drying, grinding, and solvent extraction. The solvent extraction is usually performed using ethanol or methanol, followed by purification through chromatography techniques .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction processes. The plant material is processed in bulk, and the extraction is carried out using industrial-grade solvents. The crude extract is then subjected to various purification steps, including distillation and crystallization, to obtain pure this compound .

Chemical Reactions Analysis

Types of Reactions

Chloroambrosin undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of this compound, as well as substituted compounds with different functional groups .

Scientific Research Applications

Chloroambrosin has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Chloroambrosin involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes involved in glucose metabolism and lipid regulation. This compound also exhibits antioxidant properties, which help in reducing oxidative stress and inflammation .

Comparison with Similar Compounds

Chloroambrosin can be compared with other similar compounds such as:

This compound is unique due to its specific combination of antidiabetic, hypolipidemic, and antioxidant effects, making it a promising candidate for further research and development in the field of medicine and pharmaceuticals .

Properties

CAS No.

126026-59-3

Molecular Formula

C15H17ClO3

Molecular Weight

280.74 g/mol

IUPAC Name

(3aS,6S,6aR,9aR,9bR)-8-chloro-6,9a-dimethyl-3-methylidene-3a,4,5,6,6a,9b-hexahydroazuleno[8,7-b]furan-2,9-dione

InChI

InChI=1S/C15H17ClO3/c1-7-4-5-9-8(2)14(18)19-13(9)15(3)10(7)6-11(16)12(15)17/h6-7,9-10,13H,2,4-5H2,1,3H3/t7-,9-,10-,13+,15-/m0/s1

InChI Key

IWODEDMZZHXMJY-UHEPVNHGSA-N

Isomeric SMILES

C[C@H]1CC[C@@H]2[C@H]([C@]3([C@H]1C=C(C3=O)Cl)C)OC(=O)C2=C

Canonical SMILES

CC1CCC2C(C3(C1C=C(C3=O)Cl)C)OC(=O)C2=C

Origin of Product

United States

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